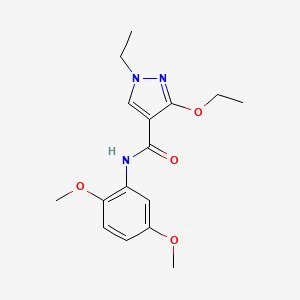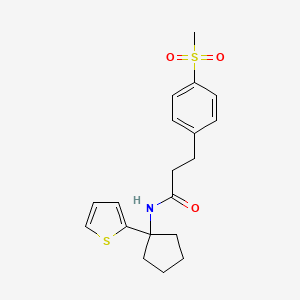
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide, also known as MSPPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MSPPO is a synthetic compound that is structurally similar to compounds found in the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
科学的研究の応用
Antimicrobial Applications
The compound and its derivatives have been studied for their antimicrobial properties. In a study by Darwish et al. (2014), heterocyclic compounds incorporating a sulfamoyl moiety, similar to 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide, showed promising results as antimicrobial agents against both bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Herbicidal Activity
Research by Omokawa et al. (1985) indicated that α-phenylsulfonyl alkanamides, which include compounds structurally related to 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide, have herbicidal activities. Some showed high effectiveness against weeds in paddy fields without significant impact on rice plants (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).
Drug Metabolism Studies
The compound's analogues have been used in drug metabolism studies. For instance, Zmijewski et al. (2006) explored the use of a microbial-based biocatalytic system to produce mammalian metabolites of a related compound, enhancing the understanding of its metabolism (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Quantum Chemical Studies
Quantum chemical studies, such as those conducted by Otuokere and Amaku (2015), have examined related compounds to understand their molecular properties and interactions, particularly in relation to their medical applications (Otuokere & Amaku, 2015).
Antiandrogen Activity
Compounds similar to 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide have been studied for their potential as antiandrogenic agents. Research by Tucker, Crook, and Chesterson (1988) indicated that certain derivatives showed promise in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(1-thiophen-2-ylcyclopentyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-25(22,23)16-9-6-15(7-10-16)8-11-18(21)20-19(12-2-3-13-19)17-5-4-14-24-17/h4-7,9-10,14H,2-3,8,11-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOUNURINLLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

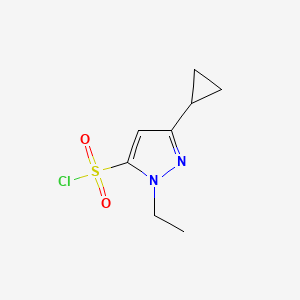

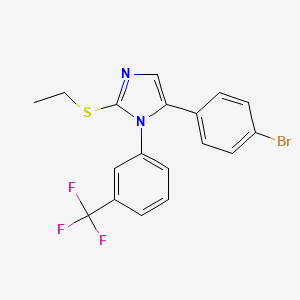
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)
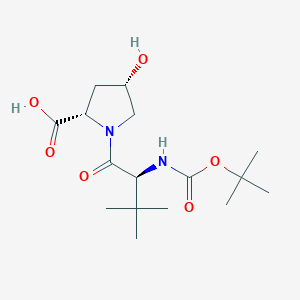

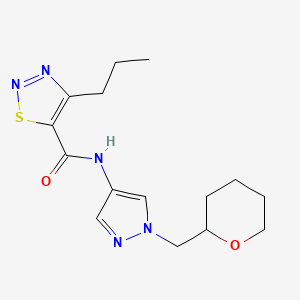
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)

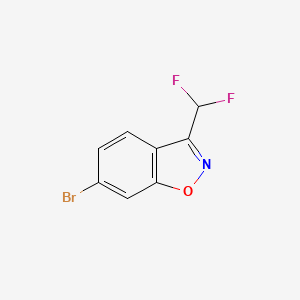
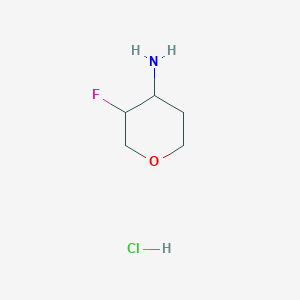
![3-[(3-Methoxypropyl)carbamoyl]propanoic acid](/img/structure/B2533815.png)
